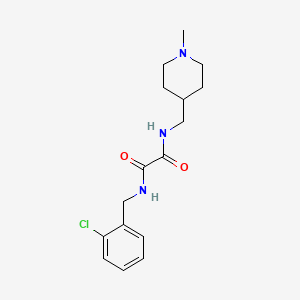
N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound appears to be a derivative of oxalamide, which is a type of amide. The molecule contains a 2-chlorobenzyl group and a 1-methylpiperidin-4-ylmethyl group attached to the nitrogen atoms of the oxalamide1. The molecular weight of a similar compound, (2-Chloro-benzyl)- (1-methyl-piperidin-4-yl)-amine, is 238.76 and the molecular formula is C13H19ClN21.Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 1-methylpiperidin-4-ylmethylamine) with the corresponding acid chloride (2-chlorobenzoyl chloride) to form the amide bond. This is a common method for synthesizing amides in organic chemistry.Chemical Reactions Analysis
As an amide, this compound would be expected to undergo reactions typical of this class of compounds. For example, it could be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.Physical And Chemical Properties Analysis
Again, without specific information, it’s difficult to predict the physical and chemical properties of this compound. However, as an amide, it would be expected to engage in hydrogen bonding, which could influence properties such as solubility and melting point.Safety And Hazards
The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could include in vitro studies to determine its interaction with biological targets, as well as in vivo studies to assess its effects in a whole organism.
Propriétés
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-20-8-6-12(7-9-20)10-18-15(21)16(22)19-11-13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJSMQXDDLDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)
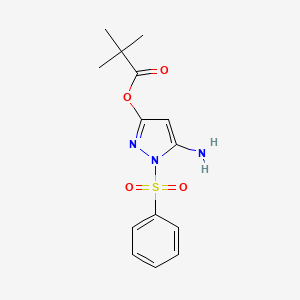
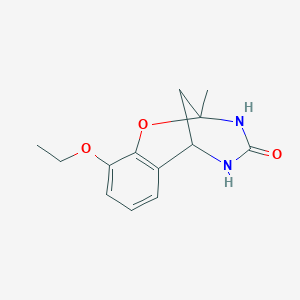
![1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3001129.png)
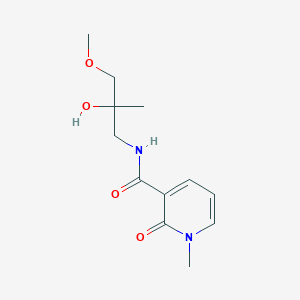
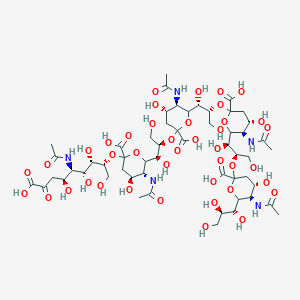
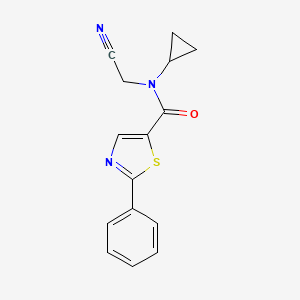
![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)
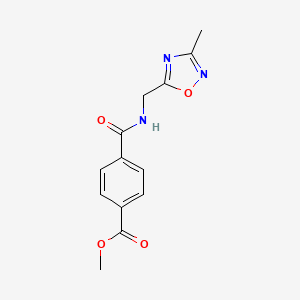

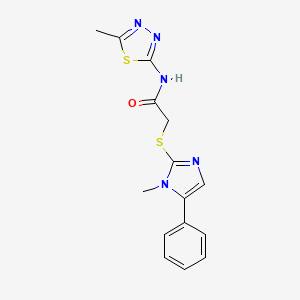

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)